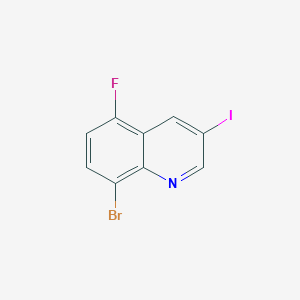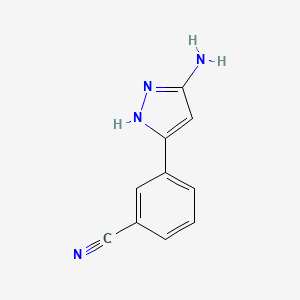
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
概要
説明
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.
作用機序
Target of Action
Similar compounds have been found to interact with enzymes like syk, which plays a key role in the b cell receptor (bcr) signaling pathway , and lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Biochemical Pathways
If it interacts with syk, it could influence the bcr signaling pathway . If it targets CYP51, it could affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
Similar compounds have shown cytotoxic activity in vitro , suggesting that this compound might also have potential anticancer or antifungal effects.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c to maintain its stability .
生化学分析
Biochemical Properties
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry . The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the benzonitrile group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By binding to specific receptors or enzymes, this compound can alter the phosphorylation status of key signaling molecules, thereby affecting downstream gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair . The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1H-pyrazole with 3-bromobenzonitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, including polymers and dyes.
類似化合物との比較
Similar Compounds
- 3-(5-Amino-1H-pyrazol-3-yl)phenol
- 3-(5-Amino-1H-pyrazol-3-yl)benzaldehyde
- **3-
特性
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTKMBJVJHKTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


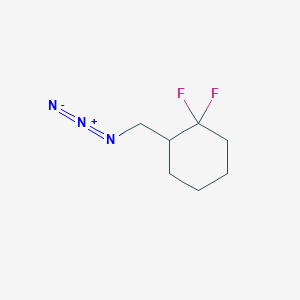
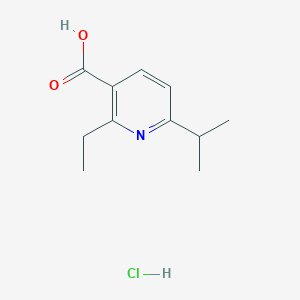

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)


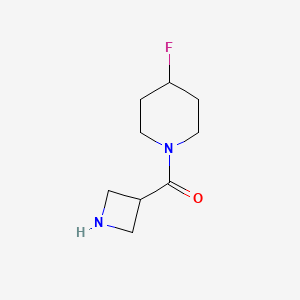
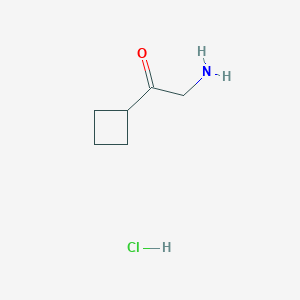
![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)
